1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
Beschreibung
1-(3-Chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepinone core substituted with a 3-chlorophenyl group and a methanesulfonamide moiety. The compound’s structure integrates a seven-membered oxazepine ring fused to a benzene system, with a 3,3-dimethyl-4-oxo substituent on the tetrahydro ring. This design likely enhances metabolic stability and target binding affinity compared to simpler heterocyclic scaffolds.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-9-14(6-7-15(16)20-17(18)22)21-26(23,24)10-12-4-3-5-13(19)8-12/h3-9,21H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMQZSKXWDEQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzo[b][1,4]oxazepine core, which is known for its diverse pharmacological properties. The incorporation of the methanesulfonamide group and the chlorophenyl substituent suggests significant interactions with biological targets.
- Molecular Formula : CHClNOS
- Molecular Weight : 451.0 g/mol
- CAS Number : 921993-51-3
The biological activity of this compound can be attributed to its structural features that may interact with various biological targets such as enzymes or receptors involved in disease processes. The presence of the methanesulfonamide group allows for nucleophilic substitution reactions, while the oxazepine ring may participate in electrophilic aromatic substitution or nucleophilic addition reactions. These interactions are crucial for understanding its pharmacological potential.
Biological Activity Overview
Preliminary studies indicate that compounds related to this structure may exhibit significant biological activities including:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
- Anticancer Activity : Initial findings suggest inhibition of cancer cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds derived from oxazepine structures. Results indicated that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Compound Name | Activity | Target Organisms | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)-N-(5-isobutyl...) | Moderate | E. coli, Staphylococcus aureus | |
| 1-(3-chlorophenyl)-N-(5-ethyl...) | High | Pseudomonas aeruginosa |
Anti-inflammatory Properties
In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.
Anticancer Studies
Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported an IC50 value indicating effective cytotoxicity against breast cancer cells at low concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives reported in recent studies:
Key Findings:
Structural Variations and Synthetic Efficiency :
- The target compound’s 3-chlorophenyl group distinguishes it from analogs with phenyl (Compound 14) or oxetane (Compound 13) substituents. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets.
- Synthetic yields vary significantly: Compounds 25 and 26 (87–88% yields) demonstrate superior synthetic efficiency compared to Compound 13 (20%), likely due to steric or electronic factors during cyclization .
Impact of Substituents on Physicochemical Properties: Oxetane in Compound 13 improves aqueous solubility but results in lower yield, suggesting a trade-off between solubility and synthetic feasibility. The target compound’s 3,3-dimethyl-4-oxo moiety may confer conformational rigidity, reducing metabolic degradation compared to non-alkylated analogs.
Positional Isomerism :
- Compounds 25 and 26 highlight the importance of sulfonamide positioning (C2 vs. C4 on the phenyl ring), which could modulate binding kinetics or off-target effects.
Q & A
Q. What are the optimal synthetic routes for preparing this compound and its derivatives, considering yield and purity?
The synthesis typically involves multi-step reactions starting with cyclization to form the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:
- Cyclization of precursors (e.g., reacting chlorinated benzoxazepine intermediates with sulfonamide moieties under controlled pH and temperature) .
- Sulfonamide coupling : Methanesulfonamide groups are introduced via nucleophilic substitution or coupling reactions, often using catalysts like palladium or copper to enhance selectivity .
- Purification : Techniques such as column chromatography and recrystallization are critical for achieving >95% purity, as confirmed by HPLC and NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR are used to confirm the benzoxazepine ring structure, sulfonamide linkage, and substituent positions (e.g., 3-chlorophenyl group) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~434.94 g/mol for the parent compound) and detects isotopic patterns for chlorine .
- HPLC : Ensures purity and monitors reaction progress, particularly for intermediates prone to side reactions .
Q. How can researchers design initial biological screening assays to evaluate the therapeutic potential of this compound?
- Enzyme inhibition assays : Test interactions with targets like histone deacetylases (HDACs) or kinases using fluorogenic substrates .
- Cell-based assays : Evaluate antiproliferative activity in cancer cell lines (e.g., IC50 determinations) and compare to structurally related compounds .
- Solubility screening : Use DMSO/PBS mixtures to assess bioavailability, as poor solubility (common in benzoxazepines) may require formulation optimization .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound across different studies be systematically analyzed and resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (HDAC1 vs. HDAC6) can yield divergent results. Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) are recommended for validation .
- Stereochemical effects : Unresolved stereoisomers (e.g., at the 3,3-dimethyl position) may exhibit distinct activities. Chiral HPLC or asymmetric synthesis should be employed .
- Metabolic instability : Phase I metabolites (e.g., hydroxylated derivatives) might interfere in long-term assays. LC-MS/MS profiling of incubated samples can clarify this .
Q. What strategies are employed to establish structure-activity relationships (SAR) for benzoxazepine-sulfonamide hybrids like this compound?
- Substituent variation : Systematic modification of the 3-chlorophenyl group (e.g., replacing Cl with F or methoxy) and benzoxazepine substituents (e.g., allyl vs. propyl) reveals trends in potency .
- Pharmacophore mapping : Overlay studies using X-ray crystallography or computational models identify critical hydrogen-bonding interactions (e.g., sulfonamide-SO2 with catalytic lysine residues) .
- Data clustering : Compare activity profiles of analogs (e.g., antiproliferative vs. anti-inflammatory) to prioritize lead compounds .
Q. What computational approaches are utilized to predict the binding modes and pharmacokinetic properties of this compound?
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., HDACs), guided by crystallographic data from related sulfonamides .
- ADMET prediction : Software such as SwissADME forecasts logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration based on structural descriptors .
- MD simulations : Assess conformational stability of the benzoxazepine ring in aqueous vs. membrane environments to guide solubility enhancements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
